molecular formula C10H7ClIN B12941968 7-Chloro-4-iodo-3-methylisoquinoline

7-Chloro-4-iodo-3-methylisoquinoline

Katalognummer: B12941968
Molekulargewicht: 303.52 g/mol
InChI-Schlüssel: RHKDPDVAELSFLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodo-3-methylisoquinoline typically involves the halogenation of 3-methylisoquinoline. One common method is the sequential chlorination and iodination of 3-methylisoquinoline. The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The iodination step can be achieved using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

7-Chloro-4-iodo-3-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as anticancer and antimicrobial agents.

    Medicine: Researchers explore its potential as a lead compound for drug discovery, particularly in targeting specific enzymes and receptors.

    Industry: It is employed in the production of agrochemicals and materials with specialized properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-4-iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the chlorine atom can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the iodine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

  • 7-Chloro-4-iodoquinoline
  • 7-Chloro-4-bromo-3-methylisoquinoline
  • 7-Chloro-4-fluoro-3-methylisoquinoline

Comparison: 7-Chloro-4-iodo-3-methylisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom in this compound can participate in specific interactions such as halogen bonding, which may enhance its potency and selectivity in biological systems. Additionally, the combination of chlorine and iodine atoms can provide a balance between lipophilicity and hydrophilicity, affecting its pharmacokinetic properties.

Biologische Aktivität

7-Chloro-4-iodo-3-methylisoquinoline is a derivative of isoquinoline that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro group at position 7, an iodo group at position 4, and a methyl group at position 3 of the isoquinoline ring. This unique substitution pattern is crucial for its biological activity.

Antimalarial Activity

Research has indicated that isoquinoline derivatives, including this compound, exhibit significant antimalarial properties. A study focused on various isoquinoline derivatives demonstrated that compounds with specific halogen substitutions displayed enhanced activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis suggested that the presence of halogens (like chlorine and iodine) at specific positions on the isoquinoline ring is essential for antiplasmodial efficacy .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human HepG2 liver cancer cells, showing promising results with IC50 values indicating moderate cytotoxicity. These findings suggest that the compound may act as a potential chemotherapeutic agent .

The proposed mechanism of action for this compound involves interaction with cellular targets such as DNA and specific protein kinases. The compound's ability to intercalate with DNA may lead to inhibition of cell division in cancer cells, while its interaction with protein kinases could disrupt critical signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimalarialPlasmodium falciparum1.5 - 2.4
CytotoxicityHepG2 (human liver)17 - 53
Inhibition of KinasesBRAF V600E21 - 140

Structure-Activity Relationship (SAR)

The SAR studies highlight that the positioning and nature of substituents on the isoquinoline scaffold significantly influence biological activity. For instance, the presence of both chloro and iodo groups enhances antimalarial activity compared to other substitutions. Additionally, modifications to the methyl group can also affect cytotoxic properties, indicating that careful design of these substituents is critical for optimizing activity .

Eigenschaften

Molekularformel

C10H7ClIN

Molekulargewicht

303.52 g/mol

IUPAC-Name

7-chloro-4-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H7ClIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3

InChI-Schlüssel

RHKDPDVAELSFLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2C=C(C=CC2=C1I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.